

Characterization data for 5-phenoxythiophene-2-carbaldehyde

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Compound of Interest

Compound Name: 5-Phenoxy-thiophene-2-carbaldehyde

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Executive Summary

5-Phenoxythiophene-2-carbaldehyde is a specialized heterocyclic building block valued in medicinal chemistry for its ability to introduce a lipophilic, electron-rich motif into drug scaffolds. Unlike its halogenated analogs (e.g., 5-bromothiophene-2-carbaldehyde), which serve primarily as cross-coupling handles, the 5-phenoxy derivative is often a late-stage intermediate used to modulate metabolic stability and binding affinity in targets such as Bcl-2 family proteins and antifungal agents.

This guide objectively compares the physicochemical profile and reactivity of 5-phenoxythiophene-2-carbaldehyde against its two primary alternatives: 5-bromothiophene-2-carbaldehyde (the synthetic precursor) and 5-phenylthiophene-2-carbaldehyde (the structural biaryl analog).

Chemical Profile & Characterization

The introduction of the phenoxy group at the C5 position significantly alters the electronic landscape of the thiophene ring compared to halogenated precursors. The ether oxygen acts as a strong resonance donor (+M effect), increasing electron density within the thiophene core while maintaining a lipophilic profile.

Physicochemical Specifications

Property	5-Phenoxythiophene-2-carbaldehyde	5-Bromothiophene-2-carbaldehyde	5-Phenylthiophene-2-carbaldehyde
Molecular Formula	C ₁₁ H ₈ O ₂ S	C ₅ H ₃ BrOS	C ₁₁ H ₈ OS
Molecular Weight	204.25 g/mol	191.05 g/mol	188.25 g/mol
Physical State	Viscous Oil / Low-melting Solid*	Solid (mp 55°C)	Solid (mp 92–95°C)
Electronic Effect	Electron-Donating (+M)	Electron-Withdrawing (-I)	Conjugated System
Solubility	DCM, THF, DMSO	DCM, MeOH, Chloroform	DCM, Toluene
Key Reactivity	Carbonyl electrophilicity (moderated)	C-Br oxidative addition	Aldehyde condensation

*Note: While 5-phenyl analogs are crystalline solids, the ether linkage in the 5-phenoxy derivative introduces rotational flexibility, often lowering the melting point relative to the biaryl analog.

Spectroscopic Signature (Diagnostic)

- **¹H NMR (CDCl₃, 400 MHz):** The aldehyde proton typically appears at δ 9.80–9.90 ppm. The thiophene ring protons (H3 and H4) show a characteristic AB system, often shifted upfield relative to the 5-bromo analog due to the shielding effect of the electron-rich phenoxy oxygen. The phenoxy group manifests as a multiplet in the aromatic region (δ 7.10–7.40 ppm).
- **IR Spectrum:** Strong carbonyl stretch (

) at 1660–1680 cm^{-1} . The C–O–C ether stretch is diagnostic at $\sim 1240 \text{ cm}^{-1}$.

Comparative Performance Analysis

Reactivity vs. Alternatives

The choice between the 5-phenoxy, 5-bromo, and 5-phenyl derivatives depends on the synthetic stage and desired pharmacophore.

- Vs. 5-Bromothiophene-2-carbaldehyde:
 - Stability: The 5-bromo analog is a reactive intermediate susceptible to palladium-catalyzed coupling. The 5-phenoxy compound is chemically stable to these conditions, allowing it to survive downstream cross-couplings occurring elsewhere on the molecule.
 - Electrophilicity: The phenoxy group donates electron density into the thiophene ring, rendering the aldehyde carbonyl slightly less electrophilic than in the electron-deficient 5-bromo analog. This requires slightly more vigorous conditions for condensation reactions (e.g., reductive amination).
- Vs. 5-Phenylthiophene-2-carbaldehyde:
 - Steric/Conformational: The 5-phenyl analog is rigid and planar (biaryl). The 5-phenoxy analog possesses an ether linker, allowing the phenyl ring to rotate out of plane. This "hinge" effect is critical in drug design for fitting into hydrophobic pockets (e.g., Bcl-2 binding sites) where rigid biaryls may clash.

Decision Matrix: When to Use Which?

- Use 5-Bromo if you need to install a diversity vector (aryl/alkyl group) later via Suzuki/Stille coupling.
- Use 5-Phenoxy if the "phenoxy-thiophene" motif is the final pharmacophore and you need to react the aldehyde (e.g., to form an amine or alcohol).

Experimental Protocols

Since 5-phenoxythiophene-2-carbaldehyde is often custom-synthesized rather than bought in bulk, we provide the two standard industrial routes for its preparation.

Method A: Nucleophilic Aromatic Substitution () (Recommended)

This route uses the highly electrophilic 5-nitrothiophene-2-carbaldehyde. It is preferred for its high yields and operational simplicity.

Reagents: 5-Nitrothiophene-2-carbaldehyde, Phenol, K_2CO_3 , DMF. Protocol:

- Dissolve 5-nitrothiophene-2-carbaldehyde (1.0 eq) and phenol (1.1 eq) in anhydrous DMF (0.5 M).
- Add potassium carbonate (1.5 eq) in a single portion.
- Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (disappearance of the nitro compound).
- Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove excess phenol) and brine.
- Purification: Flash chromatography (Hexanes/EtOAc). The nitro group is an excellent leaving group, displaced by the phenoxide.

Method B: Ullmann-Type Coupling

Used when the nitro-precursor is unavailable. Requires a copper catalyst.

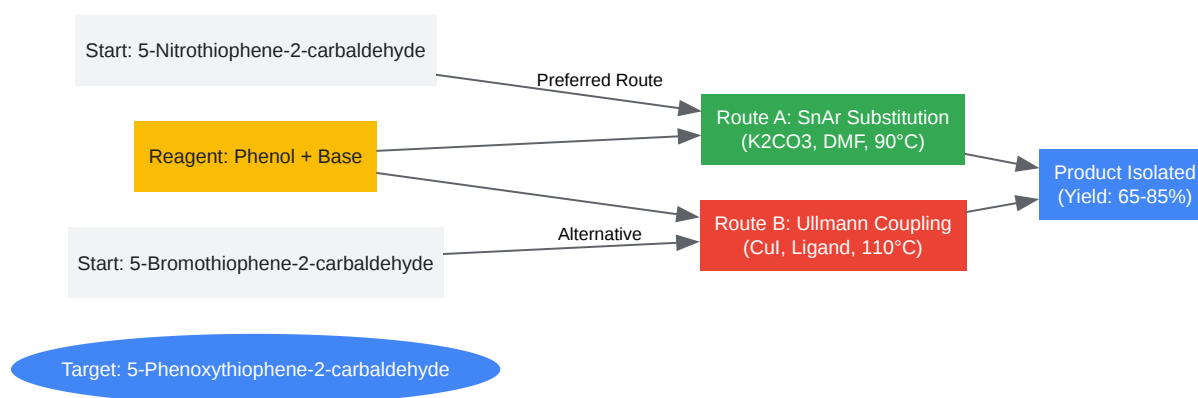
Reagents: 5-Bromothiophene-2-carbaldehyde, Phenol, CuI (10 mol%), Cs_2CO_3 , 1,10-Phenanthroline. Protocol:

- Combine 5-bromothiophene-2-carbaldehyde, phenol, CuI, ligand, and base in dry toluene or DMSO.
- Reflux (110°C) under inert atmosphere (Argon) for 12–16 hours.
- Requires rigorous exclusion of moisture to prevent debromination.

Visualization of Workflows

Figure 1: Synthesis Pathway Selection

This flowchart illustrates the decision logic for synthesizing the 5-phenoxy derivative based on available starting materials.

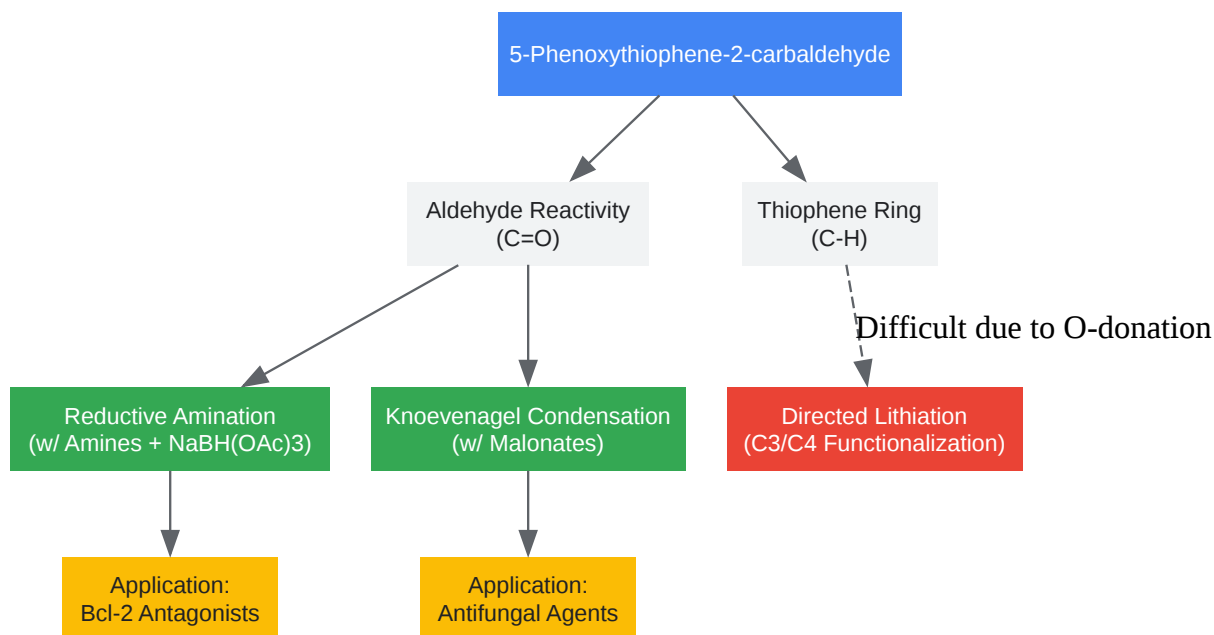


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Caption: Figure 1. Synthetic routes for 5-phenoxythiophene-2-carbaldehyde. Route A () is generally preferred over Route B (Ullmann) due to milder conditions and higher yields.

Figure 2: Reactivity & Application Logic

Comparison of downstream reactivity profiles for drug discovery applications.



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Caption: Figure 2. Functionalization map. The aldehyde handle is the primary site of reactivity, widely used to generate secondary amines for Bcl-2 inhibition or vinyl derivatives for antifungal activity.

References

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- 5-Phenylthiophene-2-carboxaldehyde Characterization. Sigma-Aldrich. (Used as a comparative standard for physicochemical properties).
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